(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone
Description
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with an amino group at the 3-position, linked via a methanone bridge to a 2-chloro-4-fluorophenyl aromatic system. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capabilities, and compatibility with biological targets .
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-10-5-7(13)1-2-9(10)11(16)15-4-3-8(14)6-15/h1-2,5,8H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUCGPHLXYMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acylation
-
- 2-chloro-4-fluorobenzoyl chloride or 2-chloro-4-fluorobenzaldehyde (converted to acid chloride)
- 3-aminopyrrolidine (as the nucleophile)
-
- Solvents such as dichloromethane (DCM), ethanol, or tetrahydrofuran (THF) are commonly used.
- Base catalysts like triethylamine or sodium bicarbonate to neutralize generated HCl.
- Temperature ranges from 0 °C to room temperature to control reaction rate and selectivity.
-
- The nucleophilic amine of 3-aminopyrrolidine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide linkage.
- The reaction proceeds with the elimination of HCl, which is scavenged by the base.
Reductive Amination Approach (Alternative)
- When starting from 2-chloro-4-fluorobenzaldehyde, reductive amination with 3-aminopyrrolidine can be employed.
- Catalysts such as sodium cyanoborohydride (NaBH3CN) facilitate the reduction of the imine intermediate to the amine.
- This method allows direct formation of the amide-like structure under milder conditions.
Industrial Scale Considerations
- Continuous flow reactors and automated systems optimize yield and purity.
- Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are finely tuned.
- Purification typically involves crystallization or chromatography to isolate the target compound with high purity.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-chloro-4-fluorobenzoyl chloride + 3-aminopyrrolidine | Stir in DCM with triethylamine at 0–25 °C for 2–4 hours | 60–75% |
| 2 | Workup: aqueous extraction, drying over MgSO4 | Removal of impurities and solvents | - |
| 3 | Purification: recrystallization or silica gel chromatography | Isolate pure (3-aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone | - |
Note: Yields and conditions may vary depending on scale and purity requirements.
Chemical Reaction Analysis
- Oxidation : The compound can be oxidized at the amine or aromatic ring under strong oxidizing conditions, though this is generally avoided during preparation.
- Reduction : The amide bond is stable under mild reducing conditions; however, reduction of the aromatic substituents may occur with strong reducing agents.
- Substitution : The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution in subsequent derivatization steps but are generally inert under amide formation conditions.
Research Findings and Experimental Data
- The compound exhibits stability under standard laboratory conditions but may degrade under prolonged exposure to heat or light.
- NMR data from related compounds indicate characteristic chemical shifts confirming amide bond formation and aromatic substitution patterns.
- LC-MS analysis typically shows a molecular ion peak consistent with the expected molecular weight (approximately 213–215 g/mol depending on isotopic composition).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation (Amide Bond) | 2-chloro-4-fluorobenzoyl chloride + 3-aminopyrrolidine | Triethylamine or base | DCM, EtOH, THF | 0–25 °C | 60–75 | Most common, straightforward |
| Reductive Amination | 2-chloro-4-fluorobenzaldehyde + 3-aminopyrrolidine | Sodium cyanoborohydride | MeOH, EtOH | Room temperature | Moderate | Alternative, milder conditions |
| Industrial Continuous Flow | Same as above, optimized for scale | Automated base addition, flow reactors | Various optimized solvents | Controlled heating | High | For large-scale production |
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
Overview
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a pyrrolidine ring and a halogenated phenyl group, contribute to its reactivity and biological activity.
Medicinal Chemistry
This compound serves as a vital building block for synthesizing pharmaceutical agents. Its potential therapeutic applications include:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems makes it a candidate for developing drugs targeting conditions like depression and anxiety.
- Cancer Treatment : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation .
Organic Synthesis
In organic chemistry, (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including:
- Nucleophilic Substitution : The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.
- Reductive Amination : The amino group can be modified through reductive amination processes to create new derivatives with altered biological properties.
Biological Studies
The compound is instrumental in exploring the interactions of fluorinated compounds with biological systems. Its mechanisms of action include:
- Protein Kinase Inhibition : It has been shown to inhibit certain protein kinases, affecting signaling pathways related to cell proliferation and survival.
- Chemokine Receptor Modulation : Its influence on chemokine receptors suggests potential roles in regulating immune responses and inflammation .
Industrial Applications
The compound's unique properties make it suitable for developing new materials, particularly in creating fluorinated polymers that exhibit enhanced stability and performance under various conditions.
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study investigated the inhibitory effects of (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone on CDK2 activity. The results demonstrated significant inhibition of CDK2, leading to cell cycle arrest in cancer cell lines such as MCF-7 and HCT-116. This underscores its potential as a therapeutic agent in oncology.
Case Study 2: Fluorinated Compounds in Drug Design
Research focused on the design of fluorinated analogs of this compound revealed that the presence of fluorine enhances lipophilicity and metabolic stability, making these compounds more effective in drug formulations targeting neurological disorders.
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. The chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and similarities between the target compound and its analogs:
*Note: The target compound’s molecular weight is calculated based on its formula.
Key Observations:
Aromatic vs. Heteroaromatic Systems : Replacing the 2-chloro-4-fluorophenyl group with thiophen-2-yl (as in ) introduces sulfur-based aromaticity, which may alter electronic properties and binding interactions.
Hydrochloride Salts : Analogs like the thiophene and cyclopropyl derivatives include hydrochloride salts, enhancing aqueous solubility and bioavailability .
Core Modifications : The compound from replaces pyrrolidine with a pyrrolopyridine scaffold, adding nitrogen atoms that could influence base-pairing or metal coordination.
Chirality : The cyclopropyl derivative in specifies an R-configuration, highlighting the role of stereochemistry in biological activity.
Physicochemical and Pharmacological Implications
- Hydrogen Bonding: The 3-aminopyrrolidine moiety provides hydrogen-bond donors/acceptors, a feature shared with the morpholine-containing compound .
- Metabolic Stability: Fluorine atoms on the phenyl ring may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
Biological Activity
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone, with the CAS number 1248419-77-3, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal research.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with an amino group and a phenyl ring that includes chlorine and fluorine substituents. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of precursors like 1,4-diaminobutane under acidic or basic conditions.
- Introduction of the Amino Group : This step often utilizes reductive amination or nucleophilic substitution reactions.
- Attachment of the Phenyl Ring : The phenyl group is introduced via coupling reactions such as Suzuki-Miyaura coupling using appropriate boronic acids and palladium catalysts .
The biological activity of (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of substrates necessary for cell cycle progression.
- Induction of Apoptosis : Laboratory studies indicate that prolonged exposure leads to sustained inhibition of cell proliferation and promotes apoptosis in cancer cell lines .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including MDA-MB-468 (breast cancer) and HCT-116 (colon cancer), with low micromolar GI50 values indicating potent growth inhibition .
| Cell Line | GI50 Value (µM) | Observations |
|---|---|---|
| MDA-MB-468 | <1 | Most sensitive to the compound |
| HCT-116 | Low micromolar | Significant growth inhibition observed |
Other Biological Activities
The compound may also exhibit:
Case Studies and Research Findings
Several studies have explored the biological implications of (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone:
- Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in tumor progression, highlighting its potential as a lead compound for developing targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the pyrrolidine or phenyl rings can significantly impact biological activity, suggesting avenues for optimizing efficacy and reducing toxicity .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although detailed toxicological profiles are still needed to ascertain safety for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2-chloro-4-fluorobenzoic acid derivatives with 3-aminopyrrolidine via amide bond formation. Friedel-Crafts acylation (using AlCl₃ as a Lewis acid) or nucleophilic substitution under anhydrous conditions (e.g., THF, 0–5°C) can be employed . Optimization should focus on solvent polarity, temperature control, and catalyst stoichiometry to minimize byproducts like over-alkylation or hydrolysis. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity .
Q. How should researchers handle and store (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or moisture absorption. Use gloveboxes for weighing and handling to avoid hygroscopic degradation. Safety protocols (PPE: nitrile gloves, lab coat, fume hood) are essential due to potential irritant properties .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) to identify pyrrolidine NH₂ (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~195 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?
- Methodological Answer : Use in vitro assays (e.g., fluorescence polarization or SPR) to measure binding affinity to targets like kinases or GPCRs. Employ dose-response curves (1 nM–10 µM) with positive/negative controls. For cellular studies, apply randomized block designs to account for variability (e.g., split-plot models for dose-time interactions) . Validate results using orthogonal methods (e.g., Western blotting for downstream signaling).
Q. What strategies resolve contradictions in environmental fate data for halogenated methanones?
- Methodological Answer : Discrepancies in biodegradation or bioaccumulation data may arise from differing test models (e.g., OECD 301 vs. EPA 712-C-96-123). Conduct comparative studies under standardized conditions (pH 7.4, 25°C) and use computational tools (QSAR models) to predict partition coefficients (log P) and persistence . Cross-validate with experimental LC-MS/MS data for hydrolysis/byproduct analysis .
Q. How can the stereochemical stability of the 3-aminopyrrolidine moiety be assessed under physiological conditions?
- Methodological Answer : Perform chiral HPLC or circular dichroism (CD) to monitor racemization in buffer solutions (PBS, pH 7.4) at 37°C over 24–72 hours. Compare retention times with enantiomerically pure standards. Molecular dynamics simulations (AMBER/CHARMM) can predict conformational flexibility .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer : Use a factorial design to vary substituents (e.g., halogen position, pyrrolidine substituents). Synthesize analogs via parallel synthesis (e.g., 96-well plates) and test against a panel of targets. Multivariate analysis (PCA or PLS) identifies key physicochemical descriptors (e.g., log D, polar surface area) correlating with activity .
Data Analysis & Validation
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay) and account for metabolic variability (e.g., CYP450 expression). Use ANOVA with post-hoc Tukey tests to identify cell line-specific effects. Validate with 3D spheroid models or primary cells to reduce immortalized cell line artifacts .
Q. What computational methods predict the environmental impact of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
